5-(3-Bromopropyl)-1-methyl-1H-imidazole

Catalog No.
S13775671
CAS No.
M.F
C7H11BrN2
M. Wt
203.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Bromopropyl)-1-methyl-1H-imidazole

Product Name

5-(3-Bromopropyl)-1-methyl-1H-imidazole

IUPAC Name

5-(3-bromopropyl)-1-methylimidazole

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

InChI

InChI=1S/C7H11BrN2/c1-10-6-9-5-7(10)3-2-4-8/h5-6H,2-4H2,1H3

InChI Key

FPHBJLBTZSVCRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CCCBr

5-(3-Bromopropyl)-1-methyl-1H-imidazole is a colorless to pale yellow crystalline solid with a molecular formula of C7H11BrN2. The compound consists of a five-membered imidazole ring with two nitrogen atoms, a methyl group attached to one of the nitrogen atoms, and a bromopropyl chain connected to the carbon at the 5-position of the ring. This unique structure imparts specific chemical and biological properties to the molecule.

, primarily due to the presence of the bromine atom and the imidazole ring:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
  • Elimination Reactions: Under basic conditions, the compound may undergo elimination to form alkenes.
  • Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
  • Metal-Catalyzed Coupling: The bromopropyl group can serve as a substrate for various metal-catalyzed coupling reactions, such as Suzuki or Heck couplings, allowing for further functionalization .

While specific data on the biological activity of 5-(3-Bromopropyl)-1-methyl-1H-imidazole is limited, imidazole derivatives, in general, are known to exhibit a wide range of biological activities. These may include:

  • Enzyme Inhibition: Many imidazole compounds can act as enzyme inhibitors, particularly for cytochrome P450 enzymes.
  • Antimicrobial Properties: Some substituted imidazoles demonstrate antibacterial or antifungal activities.
  • Receptor Interactions: Imidazole derivatives can interact with various cellular receptors, potentially influencing signaling pathways.
  • Antitumor Activity: Certain imidazole compounds have shown promise in cancer research due to their ability to interfere with cellular processes.

The synthesis of 5-(3-Bromopropyl)-1-methyl-1H-imidazole can be achieved through various methods:

  • Alkylation of 1-methylimidazole: This method involves the reaction of 1-methylimidazole with 1,3-dibromopropane in the presence of a base like potassium carbonate. The reaction typically occurs in an aprotic solvent such as dimethylformamide at elevated temperatures.
  • Cyclocondensation: A multi-component reaction involving an aldehyde, a 1,2-diketone, and methylamine, followed by bromination of the resulting imidazole, can yield the desired compound .
  • Regioselective Functionalization: Starting from 1-methylimidazole, regioselective bromination at the 5-position followed by introduction of the propyl group through cross-coupling reactions .

5-(3-Bromopropyl)-1-methyl-1H-imidazole finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
  • Ligand Design: The compound can be used in the development of new ligands for metal complexes, which have potential applications in catalysis and materials science .
  • Pharmaceutical Research: As a precursor for bioactive compounds, it plays a role in drug discovery and development processes.
  • Material Science: Imidazole derivatives are used in the creation of advanced materials, such as ionic liquids and polymers with specific properties .

Interaction studies involving 5-(3-Bromopropyl)-1-methyl-1H-imidazole would typically focus on:

  • Protein Binding: Investigating its ability to bind to specific proteins or enzymes, which could provide insights into potential biological activities or drug-like properties.
  • Metal Coordination: Studying its capacity to form complexes with various metal ions, which could be relevant for catalytic applications or the development of new materials .
  • Membrane Interactions: Assessing its ability to interact with or penetrate biological membranes, which is crucial for understanding its potential as a drug candidate.

Similar Compounds

Several compounds share structural similarities with 5-(3-Bromopropyl)-1-methyl-1H-imidazole:

  • 1-(3-Bromopropyl)-1H-imidazole: Lacks the methyl group at the 1-position.
  • 2-(3-Bromopropyl)-1-methyl-1H-imidazole: Has the bromopropyl group at the 2-position instead of the 5-position.
  • 1-(3-Bromopropyl)-2-methyl-1H-imidazole: Features a methyl group at the 2-position rather than the 1-position.
  • 5-(3-Chloropropyl)-1-methyl-1H-imidazole: Contains a chlorine atom instead of bromine.

The uniqueness of 5-(3-Bromopropyl)-1-methyl-1H-imidazole lies in its specific substitution pattern. The presence of the bromopropyl group at the 5-position, combined with the methyl group at the 1-position, gives it distinct reactivity and potential biological properties compared to its structural analogs. This unique arrangement allows for selective functionalization and may influence its interactions with biological targets or its behavior in

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

202.01056 g/mol

Monoisotopic Mass

202.01056 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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